molecular formula C10H16N2O3 B1431728 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1394631-64-1

6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1431728
CAS No.: 1394631-64-1
M. Wt: 212.25 g/mol
InChI Key: KDELSQQYRLVNLG-UHFFFAOYSA-N
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Description

6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is an organic compound with the CAS number 1394631-64-1. It is characterized by its solid state and white to light yellow crystalline appearance . This compound is notable for its unique spiro structure, which includes a five-membered ring fused to a seven-membered ring, and its multiple functional groups, including an ether and an imide.

Preparation Methods

The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:

Properties

IUPAC Name

6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-8(2)5-10(9(3,4)15-8)6(13)11-7(14)12-10/h5H2,1-4H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDELSQQYRLVNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C(=O)NC(=O)N2)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
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Reactant of Route 6
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

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